molecular formula C12H12ClNO4 B11785550 3-(7-Chloro-2-methyl-3-oxo-2H-benzo[b][1,4]oxazin-4(3H)-yl)propanoic acid

3-(7-Chloro-2-methyl-3-oxo-2H-benzo[b][1,4]oxazin-4(3H)-yl)propanoic acid

Cat. No.: B11785550
M. Wt: 269.68 g/mol
InChI Key: WGIJTOBDRXMBNU-UHFFFAOYSA-N
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Description

3-(7-Chloro-2-methyl-3-oxo-2H-benzo[b][1,4]oxazin-4(3H)-yl)propanoic acid is a complex organic compound that belongs to the class of oxazines. This compound is characterized by its unique structure, which includes a chloro-substituted benzo-oxazine ring fused with a propanoic acid moiety. The presence of the chloro group and the oxazine ring imparts distinct chemical properties to the compound, making it of interest in various fields of scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(7-Chloro-2-methyl-3-oxo-2H-benzo[b][1,4]oxazin-4(3H)-yl)propanoic acid typically involves multi-step organic reactions. One common method includes the cyclization of N-(2-alkynyl)aryl benzamides in the presence of a gold(I) catalyst. This reaction proceeds via a chemoselective oxygen cyclization through a 6-exo-dig pathway, yielding the desired oxazine ring structure under mild reaction conditions .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, the implementation of green chemistry principles, such as the use of environmentally benign solvents and catalysts, can make the industrial synthesis more sustainable.

Chemical Reactions Analysis

Types of Reactions

3-(7-Chloro-2-methyl-3-oxo-2H-benzo[b][1,4]oxazin-4(3H)-yl)propanoic acid undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert the oxazine ring to its reduced form.

    Substitution: The chloro group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are used.

    Substitution: Nucleophiles like amines, thiols, and alkoxides can be used for substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce a variety of derivatives with different functional groups.

Scientific Research Applications

3-(7-Chloro-2-methyl-3-oxo-2H-benzo[b][1,4]oxazin-4(3H)-yl)propanoic acid has several applications in scientific research:

Mechanism of Action

The mechanism of action of 3-(7-Chloro-2-methyl-3-oxo-2H-benzo[b][1,4]oxazin-4(3H)-yl)propanoic acid involves its interaction with specific molecular targets. The compound can inhibit certain enzymes or receptors, leading to a cascade of biochemical events. For example, it may act as an inhibitor of GABA receptors or reverse transcriptase, thereby affecting neurotransmission or viral replication .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-(7-Chloro-2-methyl-3-oxo-2H-benzo[b][1,4]oxazin-4(3H)-yl)propanoic acid is unique due to its specific chloro-substituted oxazine ring and propanoic acid moiety. This structure imparts distinct chemical and biological properties, making it a valuable compound for various research applications.

Properties

Molecular Formula

C12H12ClNO4

Molecular Weight

269.68 g/mol

IUPAC Name

3-(7-chloro-2-methyl-3-oxo-1,4-benzoxazin-4-yl)propanoic acid

InChI

InChI=1S/C12H12ClNO4/c1-7-12(17)14(5-4-11(15)16)9-3-2-8(13)6-10(9)18-7/h2-3,6-7H,4-5H2,1H3,(H,15,16)

InChI Key

WGIJTOBDRXMBNU-UHFFFAOYSA-N

Canonical SMILES

CC1C(=O)N(C2=C(O1)C=C(C=C2)Cl)CCC(=O)O

Origin of Product

United States

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